molecular formula C11H8F3NO2 B13033826 7-Methoxy-3-(trifluoromethyl)quinolin-2(1H)-one

7-Methoxy-3-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B13033826
M. Wt: 243.18 g/mol
InChI Key: RGOSSCMRUCFQEC-UHFFFAOYSA-N
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Description

7-Methoxy-3-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group at the 7th position, a trifluoromethyl group at the 3rd position, and a quinolin-2(1H)-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(trifluoromethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position using methanol and a suitable catalyst.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 3rd position using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under specific conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxy-3-(trifluoromethyl)quinolin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A quinoline derivative with a hydroxy group at the 7th position.

    7-Methoxy-3-((phenylamino)methyl)quinolin-2-ol: A compound with a methoxy group at the 7th position and a phenylamino group at the 3rd position.

Uniqueness

7-Methoxy-3-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

7-methoxy-3-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C11H8F3NO2/c1-17-7-3-2-6-4-8(11(12,13)14)10(16)15-9(6)5-7/h2-5H,1H3,(H,15,16)

InChI Key

RGOSSCMRUCFQEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C(F)(F)F

Origin of Product

United States

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